molecular formula C16H10ClNO4 B4403548 2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR

2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR

Cat. No.: B4403548
M. Wt: 315.71 g/mol
InChI Key: HBSOADSGISQKAT-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR typically involves multiple steps, starting with the preparation of the chlorobenzyl precursor. One common method involves the oxidation of 2-chlorotoluene using potassium permanganate . This intermediate is then subjected to further reactions to introduce the dioxoisoindolinecarboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzoic acid: Shares the chlorobenzyl group but lacks the dioxoisoindolinecarboxylic acid moiety.

    2-chlorobenzyl chloride: A simpler compound with a chlorobenzyl group attached to a chloride.

Uniqueness

2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO4/c17-13-4-2-1-3-10(13)8-18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSOADSGISQKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR
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2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR
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2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, AldrichCPR

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